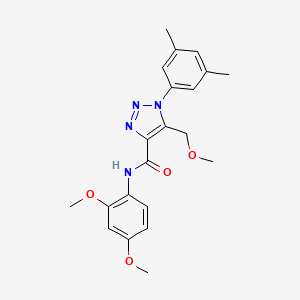![molecular formula C21H14BrClN2O B4748706 3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B4748706.png)
3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one
描述
Synthesis Analysis
The synthesis of similar quinoline derivatives often involves multi-step processes that include nitration, chlorination, alkylation, reduction, and substitution reactions. For instance, a key intermediate in PI3K/mTOR inhibitors was synthesized through such a method from bromoquinolinol and nitrophenylacetonitrile, highlighting the complexity and optimization required in these synthetic pathways (Lei et al., 2015). Novel procedures also involve the synthesis of 3-amino intermediates followed by halogen substitution using reactions like the Sandmeyer reaction to achieve 3-halo-quinoline derivatives (Raveglia et al., 1997).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These compounds can exhibit various interactions such as hydrogen bonding, π-π stacking, and halogen bonding, contributing to their stability and reactivity. Structural investigations on similar compounds reveal intricate details about their geometry and intermolecular interactions, which are crucial for understanding their chemical behavior (Yamuna et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives engage in a range of chemical reactions, including cyclization, substitution, and condensation, to form complex structures with varied functional groups. These reactions are influenced by the presence of halogen atoms, which can activate the quinoline ring towards nucleophilic substitution or facilitate the formation of intermediates in synthesis pathways. The reactivity and functionalization of these compounds are explored in depth to develop novel compounds with potential applications in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. For example, the presence of halogen atoms and other substituents can significantly affect these properties, influencing their phase behavior, solubility in various solvents, and stability. Understanding these properties is essential for their application in synthesis, pharmaceutical formulation, and material development.
Chemical Properties Analysis
The chemical properties of "3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one" and related compounds include their acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties. These characteristics are crucial for designing reaction pathways, predicting reactivity, and understanding the mechanism of action in biological systems. The electronic structure, determined through spectroscopic and quantum chemical studies, plays a vital role in defining these chemical properties (Fatma et al., 2017).
未来方向
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.
Mode of Action
This interaction can result in the inhibition or activation of the target, which can lead to changes in cellular processes .
Biochemical Pathways
These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been reported to have potent antiviral activities, with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus .
属性
IUPAC Name |
3-(4-bromoanilino)-6-chloro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrClN2O/c22-14-6-9-16(10-7-14)24-20-19(13-4-2-1-3-5-13)17-12-15(23)8-11-18(17)25-21(20)26/h1-12,24H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTNTLAPOCCDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)amino]-6-chloro-4-phenylquinolin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4748628.png)
![2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4748636.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4748646.png)
![4-bromo-5-[(3-hydroxypropyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4748659.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4748666.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B4748674.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B4748679.png)
![3-[3-(2-chlorophenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4748691.png)
![N-(4-tert-butylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4748696.png)
![1-(4-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4748700.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4748714.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748739.png)
![3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4748744.png)